molecular formula C10H11BrO2S B2364903 2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid CAS No. 360774-22-7

2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid

Cat. No.: B2364903
CAS No.: 360774-22-7
M. Wt: 275.16
InChI Key: GDPFLWRTLIJQRR-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid is an organic compound with the molecular formula C10H11BrO2S It is characterized by the presence of a bromophenyl group attached to a propanoic acid moiety through a methylsulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid typically involves the bromination of a precursor compound followed by a series of chemical transformations. One common method involves the selective cleavage of an ether bond using hydrobromic acid to introduce the bromine atom . This is followed by the formation of the methylsulfanyl linkage through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)propanoic acid: Similar structure but lacks the methylsulfanyl linkage.

    4-bromomethylphenylpropionic acid: Similar structure but with different functional groups.

Uniqueness

The presence of the methylsulfanyl linkage in 2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid distinguishes it from other similar compounds. This unique feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPFLWRTLIJQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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